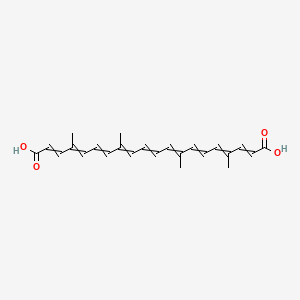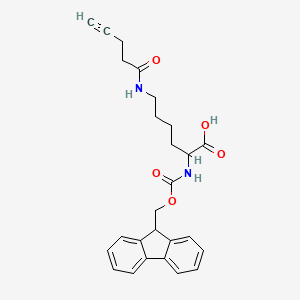
Nalpha-Fmoc-Nbeta-4-pentynoyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(pentynoyl)-OH is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pentynoyl group. This compound is commonly used in peptide synthesis, particularly in the development of peptide-based materials and bioconjugates due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The Fmoc group is introduced using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions . The pentynoyl group is then attached to the lysine side chain through an acylation reaction using pentynoic acid and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of Fmoc-L-Lys(pentynoyl)-OH follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-L-Lys(pentynoyl)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the lysine residue.
Click Chemistry: The pentynoyl group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
CuAAC Reactions: Copper(I) iodide (CuI) and sodium ascorbate in a mixture of water and tert-butanol are used for the cycloaddition reactions.
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-L-Lys(pentynoyl)-OH is used in the synthesis of complex peptides and peptide-based materials. Its ability to undergo click chemistry makes it valuable for creating bioconjugates and functionalized peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. The pentynoyl group allows for the attachment of various probes and tags, facilitating the investigation of biological processes .
Medicine
Fmoc-L-Lys(pentynoyl)-OH is employed in the development of peptide-based therapeutics and drug delivery systems. Its ability to form stable conjugates with drugs and targeting moieties enhances the efficacy and specificity of therapeutic agents .
Industry
In industrial applications, this compound is used in the production of peptide-based hydrogels and other materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Fmoc-L-Lys(pentynoyl)-OH is primarily based on its ability to undergo specific chemical reactions, such as click chemistry, which allows for the formation of stable covalent bonds with various molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions . The pentynoyl group provides a reactive alkyne moiety that can be used for further functionalization .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Lys(azido)-OH: Similar to Fmoc-L-Lys(pentynoyl)-OH but contains an azido group instead of a pentynoyl group.
Fmoc-L-Lys(Boc)-OH: Contains a tert-butoxycarbonyl (Boc) protecting group instead of a pentynoyl group.
Uniqueness
Fmoc-L-Lys(pentynoyl)-OH is unique due to its combination of the Fmoc protecting group and the pentynoyl group, which allows for both protection during synthesis and functionalization through click chemistry. This dual functionality makes it a versatile tool in peptide synthesis and bioconjugation .
Properties
Molecular Formula |
C26H28N2O5 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pent-4-ynoylamino)hexanoic acid |
InChI |
InChI=1S/C26H28N2O5/c1-2-3-15-24(29)27-16-9-8-14-23(25(30)31)28-26(32)33-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1,4-7,10-13,22-23H,3,8-9,14-17H2,(H,27,29)(H,28,32)(H,30,31) |
InChI Key |
ZEXYNDUFTOOVKN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
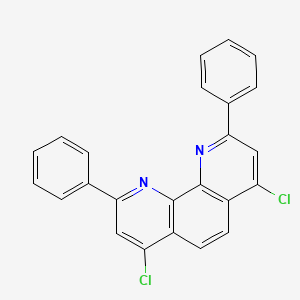
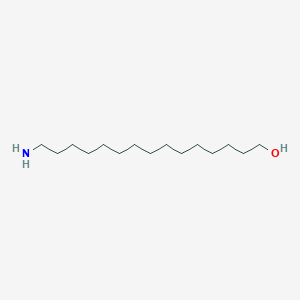
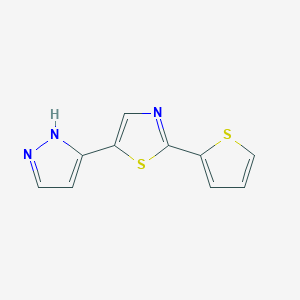
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
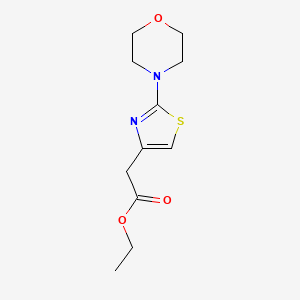
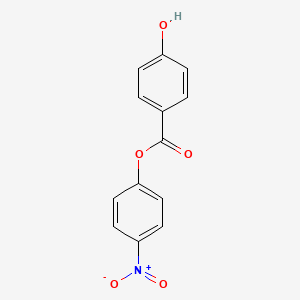

![2-{[(Benzyloxy)carbonyl]amino}-3-[3,4-bis(benzyloxy)phenyl]propanoic acid](/img/structure/B12509622.png)
![1-(4-methoxyphenyl)-N-[4-(2-phenylethenyl)phenyl]methanimine](/img/structure/B12509647.png)
